1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Description
Properties
IUPAC Name |
1-[(2-chloroanilino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-5-1-2-6-11(10)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVNLCDKLXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation and Ring-Closure Strategy
A multi-step process reported in patent CN1454200A describes the preparation of related cyclopentanone derivatives, which can be adapted for 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol synthesis:
- Step 1: Reaction of dimethyl adipate with sodium methylate and DMF solvent under nitrogen to form 2-oxo-cyclopentane methyl formiate sodium salt.
- Step 2: Methylation of this salt with methyl halides to produce 1-methyl-2-oxo-cyclopentane methyl formiate.
- Step 3: Open loop-condensation ring-closure reaction to form 3-methyl-2-oxo-cyclopentane methyl formiate sodium salt.
- Step 4: (4-chlorophenyl)methylation using (4-chlorophenyl)methyl chloride to introduce the chlorophenyl substituent.
- Step 5: Further methylation using sodium hydride and methyl halide to obtain 1-((4-chlorophenyl)methyl)-3,3-dimethyl-2-oxo-cyclopentane methyl formiate.
- Step 6: Hydrolysis and decarboxylation under acidic or alkaline conditions to yield 5-((4-chlorophenyl)methyl)-2,2-cyclopentanone dimethyl.
This sequence allows for high yields and avoids intermediate purification steps, optimizing efficiency and scalability. Reaction temperatures are controlled between 60-120 °C, and solvents such as toluene and DMF are used.
Aminomethylation via Nucleophilic Substitution and Reduction
From patent US5801201A, a related approach involves:
- Reacting cycloalkyl ketones with aminoalkyl reagents under inert atmosphere (nitrogen) in aprotic solvents like toluene or tetrahydrofuran.
- Use of bases such as potassium tert-butylate to generate reactive intermediates.
- Addition of chlorophenyl-containing alkyl halides to introduce the 2-chlorophenyl moiety.
- Purification via silica gel chromatography and solvent extraction.
- Final reduction steps using diisobutylaluminium hydride or catalytic hydrogenation (Pt or Pd catalysts) to convert ketone to alcohol functionality.
This method emphasizes control of moisture and oxygen exclusion to prevent side reactions and achieve high purity products. Yields reported for similar compounds are around 67% theoretical, with reaction times ranging from 18 hours at 60 °C to shorter reflux periods.
Hydrazine-Mediated Cyclopentane Derivative Synthesis
Patent CN100591667C details a method to prepare N-amino-1,2-cyclopentane dicarboximide, which can be a precursor for aminomethyl cyclopentanol derivatives:
- Cyclopentane phthalic anhydride is reacted with hydrazine hydrate in methanol at reflux for 6-7 hours.
- The reaction mixture is concentrated under reduced pressure to remove solvent and water.
- The product is dried under vacuum at 30 °C to yield the amino-functionalized cyclopentane intermediate with yields around 85.7%.
- This intermediate can be further reacted with chlorophenyl-containing reagents to introduce the aromatic substituent.
This method highlights the use of mixed solvents (alcohols, esters, hydrocarbons) and controlled reflux conditions to optimize product formation.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Solvents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methylation and Ring-Closure (CN1454200A) | Dimethyl adipate, sodium methylate, (4-chlorophenyl)methyl chloride | Toluene, DMF | 60-120 °C, nitrogen atmosphere | High (not specified) | Continuous process, no intermediate purification |
| Aminomethylation & Reduction (US5801201A) | Cycloalkyl ketone, potassium tert-butylate, chlorophenyl alkyl halide | Toluene, THF | 30-100 °C, inert atmosphere, 18h stirring | ~67% theoretical | Requires moisture exclusion, chromatographic purification |
| Hydrazine-Mediated Cyclopentane Synthesis (CN100591667C) | Cyclopentane phthalic anhydride, hydrazine hydrate | Methanol, mixed solvents | Reflux 6-7h | 85.7% | Vacuum drying, precursor for further functionalization |
Research Findings and Optimization Notes
- Solvent Choice: Alcohols like methanol and aprotic solvents such as toluene or DMF are preferred depending on the step to balance solubility and reaction rate.
- Temperature Control: Maintaining reaction temperatures within specified ranges (60-120 °C) is critical to minimize side reactions such as O-alkylation or decomposition.
- Atmosphere: Nitrogen or inert atmosphere is essential to prevent oxidation and moisture-sensitive side reactions, especially in reduction and amination steps.
- Reaction Time: Extended stirring (up to 18 hours) at moderate temperatures ensures complete conversion in nucleophilic substitution steps.
- Purification: Use of silica gel chromatography and solvent extraction enhances purity but may reduce overall yield; continuous flow or one-pot methods improve scalability.
- Yield Optimization: Addition of additives like 1,2-dibromoethane can improve yields by stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Scientific Research Applications
The compound 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol (CAS: 1481370-57-3) is a chemical structure that has garnered attention in various scientific research applications. This article will explore its applications, focusing on its potential uses in medicinal chemistry, pharmacology, and other relevant fields.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Research indicates that similar compounds can exhibit various biological activities, including:
- Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants due to their ability to modulate neurotransmitter systems.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.
Pharmacology
In pharmacological research, compounds like this compound are evaluated for their interaction with specific receptors or enzymes. This compound may interact with:
- Serotonin Receptors : Given its structural similarity to known serotonin modulators, it may influence mood and anxiety pathways.
- Enzymatic Targets : Investigating its role as an inhibitor or modulator of enzymes involved in metabolic pathways could reveal additional therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound can lead to the development of various derivatives. These derivatives may exhibit enhanced efficacy or reduced toxicity compared to the parent compound. Research into synthetic pathways is crucial for optimizing these properties.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant-like effects of structurally related compounds. The results indicated that certain derivatives showed significant improvement in behavioral tests associated with depression models in rodents, suggesting a similar potential for this compound.
Case Study 2: Anticancer Screening
In another study, a series of chlorophenyl-containing compounds were screened against various cancer cell lines. The results demonstrated that some derivatives exhibited selective cytotoxicity, warranting further investigation into the mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol, highlighting key differences in substituents, functional groups, and physicochemical properties:
Key Structural and Functional Differences
Chlorine’s electronegativity may also influence electronic interactions in biological systems .
Stereochemical Variations
- The (1R,2R)-stereoisomer () lacks the methylene bridge, resulting in a more rigid structure. This rigidity could affect conformational flexibility and binding to chiral targets (e.g., enzymes or receptors) compared to the target compound .
Synthetic Accessibility
- Continuous-flow synthesis () offers scalability advantages over traditional methods used for analogs like the (1R,2R)-isomer, which may require chiral resolution steps .
Physicochemical Properties The aminobutyl derivative () exhibits higher water solubility due to its primary amine and longer alkyl chain, contrasting with the target compound’s balance of hydrophilicity and lipophilicity .
Biological Activity
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol, also known as 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H16ClN O, with a molecular weight of approximately 237.73 g/mol. The compound features a cyclopentanol moiety with a chlorophenyl group and an amino methyl substituent, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN O |
| Molecular Weight | 237.73 g/mol |
| CAS Number | 6740-87-0 |
| IUPAC Name | 1-[(E)-C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. Similar compounds have shown significant interactions with the NMDA receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system. This interaction suggests potential applications in treating neurological disorders.
Pharmacological Properties
Research indicates that compounds structurally related to this compound may exhibit various pharmacological effects, including:
- Antidepressant Activity : Due to its NMDA receptor antagonism, the compound may possess antidepressant properties similar to ketamine.
- Analgesic Effects : The compound's structural features suggest potential analgesic activity, which warrants further investigation.
- Antidiabetic Potential : Some derivatives of similar compounds have been explored for their antidiabetic effects, indicating a possible therapeutic avenue for this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antidepressant Studies : Research has demonstrated that ketamine-related compounds can rapidly alleviate depressive symptoms. A study indicated that structural modifications, including those seen in this compound, can enhance efficacy and reduce side effects associated with traditional antidepressants.
- Analgesic Activity : A comparative analysis of cyclopentanol derivatives revealed that certain modifications can lead to increased analgesic potency. The presence of the chlorophenyl group was noted to enhance binding affinity to pain-related receptors.
- Antidiabetic Research : A patent (EP2187742B1) highlighted derivatives exhibiting significant inhibitory effects on glucose metabolism pathways, suggesting that similar structures could be explored for managing diabetes effectively.
Q & A
Q. What computational methods predict its pharmacokinetic properties?
- Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability. Molecular dynamics simulations (GROMACS) can assess membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
